molecular formula C14H10Cl3NO3 B2852850 Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 242797-32-6

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B2852850
M. Wt: 346.59
InChI Key: NSRAXJGJUNFYHQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (MDCBP) is an organic compound that is used in scientific research. It is an important intermediate in the synthesis of many organic compounds, and it has a wide range of applications in organic synthesis. In addition, it has been studied for its potential use in drug development and as a pesticide.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form ethyl 2,4-dichloro-3-oxobutanoate. This intermediate is then reacted with ammonium acetate and acetic anhydride to form 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired product, Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate.

Starting Materials
2,4-dichlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, acetic anhydride, methanol, sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to form ethyl 2,4-dichloro-3-oxobutanoate., Step 2: Ethyl 2,4-dichloro-3-oxobutanoate is then reacted with ammonium acetate and acetic anhydride to form 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed using sodium hydroxide in methanol to form Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate.

Mechanism Of Action

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins, carbohydrates, and lipids. It is thought to do this by binding to the active sites of the enzymes, preventing them from catalyzing their reactions.

Biochemical And Physiological Effects

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have a variety of effects on cell metabolism, including inhibition of protein synthesis and cell growth. In addition, it has been shown to have an effect on the production of reactive oxygen species, which can lead to oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is an effective intermediate for organic synthesis in the laboratory. It is relatively inexpensive and can be easily synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if inhaled, and should be handled with care.

Future Directions

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has potential applications in drug development and as a pesticide. It may also have potential therapeutic applications, as it has been shown to have an effect on cell metabolism. In addition, it may have potential uses in the development of new materials, as it has been studied for its potential to bind to certain enzymes. Finally, it may also have potential applications in bioremediation, as it has been studied for its potential to degrade certain pollutants.

Scientific Research Applications

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals and pesticides. In addition, it has been studied for its potential use in drug development, as a pesticide, and as a potential therapeutic agent.

properties

IUPAC Name

methyl 5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-14(20)9-4-12(17)13(19)18(7-9)6-8-2-3-10(15)5-11(8)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRAXJGJUNFYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

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